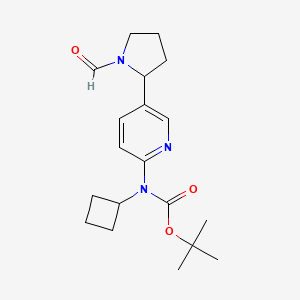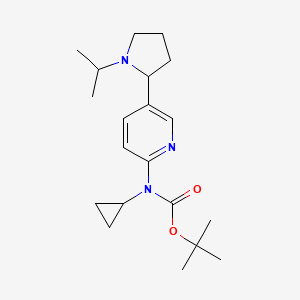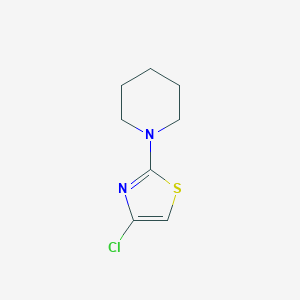
4-Chloro-2-(piperidin-1-YL)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-2-(piperidin-1-il)tiazol es un compuesto heterocíclico que contiene tanto un anillo de tiazol como un anillo de piperidina. El anillo de tiazol es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno, mientras que el anillo de piperidina es un anillo de seis miembros que contiene un átomo de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Cloro-2-(piperidin-1-il)tiazol típicamente implica la reacción de 4-clorotiazol con piperidina. Un método común involucra el uso de una base, como el hidruro de sodio, para desprotonar la piperidina, que luego reacciona con el 4-clorotiazol para formar el producto deseado. La reacción se lleva a cabo típicamente en un disolvente aprótico, como la dimetilformamida (DMF), a temperaturas elevadas.
Métodos de Producción Industrial
La producción industrial de 4-Cloro-2-(piperidin-1-il)tiazol puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento de la reacción. Además, se emplean métodos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Cloro-2-(piperidin-1-il)tiazol puede sufrir varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos, como aminas o tioles.
Oxidación y Reducción: El anillo de tiazol puede sufrir oxidación para formar sulfóxidos o sulfonas, y reducción para formar dihidrotiacoles.
Reacciones de Ciclización: El compuesto puede participar en reacciones de ciclización para formar estructuras heterocíclicas más complejas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las reacciones se llevan a cabo típicamente en disolventes apróticos polares como DMF o dimetilsulfóxido (DMSO).
Oxidación: Se utilizan reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) para reacciones de oxidación.
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) para reacciones de reducción.
Productos Principales
Productos de Sustitución: Dependiendo del nucleófilo utilizado, los productos pueden incluir 4-amino-2-(piperidin-1-il)tiazol o 4-tio-2-(piperidin-1-il)tiazol.
Productos de Oxidación: La oxidación puede producir 4-cloro-2-(piperidin-1-il)tiazol sulfóxido o sulfona.
Productos de Reducción: La reducción puede producir 4-cloro-2-(piperidin-1-il)dihidrotiazol.
Aplicaciones Científicas De Investigación
4-Cloro-2-(piperidin-1-il)tiazol tiene una amplia gama de aplicaciones en la investigación científica:
Estudios Biológicos: El compuesto se utiliza en el estudio de inhibidores enzimáticos y moduladores de receptores debido a su capacidad para interactuar con objetivos biológicos.
Ciencia de Materiales: Se emplea en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-2-(piperidin-1-il)tiazol involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de tiazol puede participar en enlaces de hidrógeno e interacciones π-π, mientras que el anillo de piperidina puede mejorar la afinidad de unión del compuesto a través de interacciones hidrófobas. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
2-(Piperidin-1-il)tiazol: Carece del sustituyente de cloro, lo que puede afectar su reactividad y actividad biológica.
4-Cloro-2-(morfolin-4-il)tiazol: Contiene un anillo de morfolina en lugar de un anillo de piperidina, lo que puede influir en sus propiedades farmacocinéticas.
4-Cloro-2-(pirrolidin-1-il)tiazol: Contiene un anillo de pirrolidina, lo que puede alterar sus interacciones de unión con objetivos biológicos.
Singularidad
4-Cloro-2-(piperidin-1-il)tiazol es único debido a la presencia tanto del sustituyente de cloro como del anillo de piperidina. El átomo de cloro puede participar en varias reacciones de sustitución, mientras que el anillo de piperidina puede mejorar la afinidad de unión y la selectividad del compuesto para objetivos biológicos específicos .
Propiedades
Fórmula molecular |
C8H11ClN2S |
|---|---|
Peso molecular |
202.71 g/mol |
Nombre IUPAC |
4-chloro-2-piperidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C8H11ClN2S/c9-7-6-12-8(10-7)11-4-2-1-3-5-11/h6H,1-5H2 |
Clave InChI |
UZPNADZDGCKGHV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=CS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


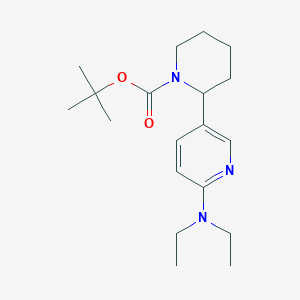
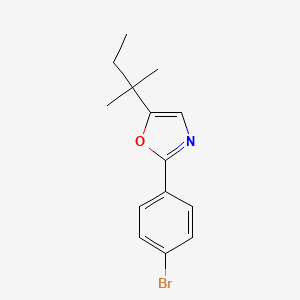
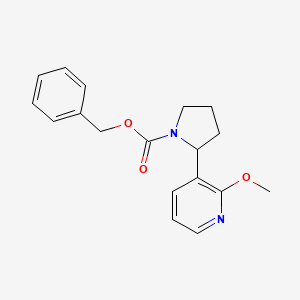
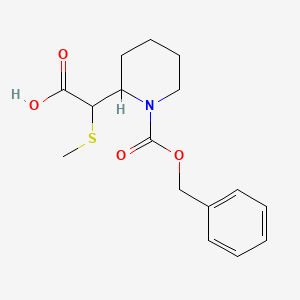
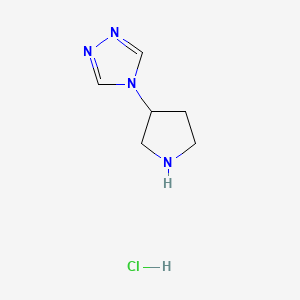
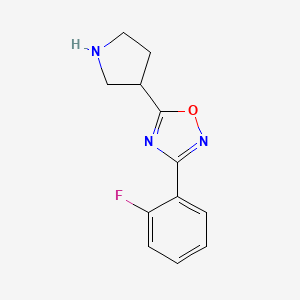

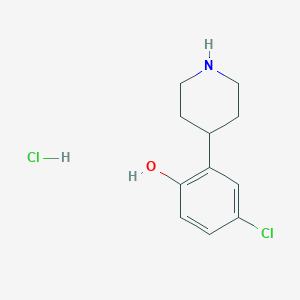
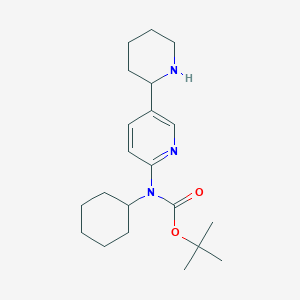

![7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11804638.png)
